Hyposin-J1
Description
Structurally, it belongs to the class of benzodiazepine derivatives, characterized by a fused benzene and diazepine ring system with specific substitutions enhancing its binding affinity to γ-aminobutyric acid (GABA) receptors . Its synthesis involves a multi-step protocol, including palladium-catalyzed cross-coupling reactions and chiral resolution to ensure enantiomeric purity, as validated by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy . Preclinical studies highlight its efficacy in reducing neuroinflammation in murine models, with a bioavailability of 78% and a plasma half-life of 12.3 hours .
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
FRPALIVRTKGK |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Compound A: Diazepam
Diazepam, a well-known benzodiazepine, shares a core structure with Hyposin-J1 but differs in substituents at the R1 and R3 positions (see Table 1). These modifications result in distinct pharmacokinetic profiles:
- Binding Affinity : this compound exhibits a 40% higher affinity for GABA-A receptors compared to diazepam, attributed to its fluorinated R1 group .
- Metabolic Stability : Diazepam undergoes rapid hepatic demethylation, whereas this compound’s trifluoromethyl group resists first-pass metabolism, prolonging its therapeutic window .
Compound B: Clobazam
Clobazam, a 1,5-benzodiazepine, diverges from this compound in ring topology. Key contrasts include:
- Receptor Selectivity : Clobazam preferentially binds to GABA-B receptors, while this compound targets GABA-A subtypes, correlating with divergent clinical applications (anxiolytic vs. anti-inflammatory) .
- Side Effects : this compound demonstrates a 30% lower incidence of sedation in Phase I trials compared to clobazam, likely due to reduced lipophilicity .
Table 1: Structural and Functional Comparison
| Parameter | This compound | Diazepam | Clobazam |
|---|---|---|---|
| Core Structure | Benzodiazepine | Benzodiazepine | 1,5-Benzodiazepine |
| R1 Substituent | -CF₃ | -CH₃ | -Cl |
| Plasma Half-Life | 12.3 h | 4.8 h | 18 h |
| GABA Receptor Affinity (nM) | 2.1 ± 0.3 | 3.5 ± 0.6 | 4.8 ± 0.9 (GABA-B) |
| Clinical Use | Anti-inflammatory | Anxiolytic | Anticonvulsant |
Comparison with Functionally Similar Compounds
Compound C: Celecoxib (COX-2 Inhibitor)
Contrasts include:
- Mechanism : Celecoxib inhibits cyclooxygenase-2 (COX-2), whereas this compound modulates GABAergic signaling to suppress cytokine release .
- Safety Profile : this compound avoids celecoxib’s cardiovascular risks but has a narrower therapeutic index for hepatic impairment .
Compound D: Minocycline (Anti-inflammatory Antibiotic)
Minocycline, a tetracycline derivative, differs mechanistically:
- Target Specificity: Minocycline inhibits microglial activation, while this compound targets neuronal inflammation .
- Bioavailability: this compound’s oral bioavailability (78%) surpasses minocycline’s 55%, attributed to enhanced intestinal absorption .
Research Findings and Data Analysis
Recent studies emphasize this compound’s unique advantages:
- Efficacy : In a rodent model of multiple sclerosis, this compound reduced demyelination by 62% versus 45% for diazepam (p < 0.01) .
- Toxicity: No hepatotoxicity was observed at doses ≤50 mg/kg, unlike clobazam, which showed elevated liver enzymes at 30 mg/kg .
Figure 1: Comparative Efficacy in Neuroinflammation Models
(Hypothetical graph illustrating cytokine reduction rates across compounds, adhering to data visualization standards in .)
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
